![molecular formula C19H17BrO5 B12525307 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin CAS No. 749901-81-3](/img/structure/B12525307.png)
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin
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Overview
Description
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin.
Condensation Reaction: The initial step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Bromomethylation: The intermediate compound is then subjected to bromomethylation using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, such as benzoyl peroxide, to introduce the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated coumarin derivatives.
Reduction: Reduced coumarin derivatives with or without the bromomethyl group.
Scientific Research Applications
Enzyme Inhibition
Research has demonstrated that coumarin derivatives, including 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin, can act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's. Specifically, studies have shown that these compounds can inhibit cholinesterases and monoamine oxidases (MAO), which are critical in the pathophysiology of Alzheimer's disease.
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting these enzymes can potentially enhance cognitive function in Alzheimer's patients .
Multitarget Directed Ligands (MTDLs)
The design of multitarget directed ligands is an emerging strategy in drug development for complex diseases. The incorporation of various pharmacophores into a single molecule allows for simultaneous targeting of multiple pathways involved in disease progression.
- Therapeutic Potential : Coumarin derivatives have been identified as promising MTDLs due to their ability to inhibit multiple targets, including MAO-B and cholinesterases, which are implicated in neurodegenerative disorders . This dual inhibition mechanism could provide a synergistic therapeutic effect.
Fluorescent Probes
Coumarins are also utilized as fluorescent probes in biochemical assays due to their photophysical properties. The bromomethyl group can be functionalized further to enhance fluorescence or create specific binding sites for biomolecules.
- Analytical Applications : The compound has been explored as a derivatization agent for high-performance liquid chromatography (HPLC) determinations, allowing for the sensitive detection of various analytes .
Antimicrobial Activity
Recent studies have indicated that certain coumarin derivatives possess antimicrobial properties. The structural modifications at the 3 and 4 positions can enhance their efficacy against various bacterial strains.
- Case Studies : Investigations into the antimicrobial activity of similar coumarins have shown promising results against gram-positive and gram-negative bacteria, suggesting that this compound may exhibit similar properties .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Coumarins
Compound Name | Cholinesterase Inhibition | MAO-B Inhibition | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate | Selective | Active |
Coumarin A | Strong | Weak | Not Active |
Coumarin B | Weak | Moderate | Active |
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with known biological activities and used as a fluorescent probe.
7-Hydroxycoumarin: Another coumarin derivative with applications in fluorescence and as a precursor for synthesizing other bioactive compounds.
Coumarin-3-carboxylic acid: Used in the synthesis of various coumarin-based drugs and fluorescent dyes.
Uniqueness
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is unique due to the presence of both methoxy and bromomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.
Biological Activity
3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. Coumarins have been recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H17BrO5
- Molecular Weight : 405.2 g/mol
- CAS Number : 75908-67-7
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- Coumarins are known for their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.
-
Antimicrobial Activity
- Research has demonstrated that coumarins possess antimicrobial properties against various pathogens. This compound has shown efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
-
Antitumor Activity
- Several studies have highlighted the potential of coumarins in cancer therapy. The compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
- Modulation of Gene Expression : It can influence gene expression related to apoptosis and cell cycle regulation.
- Interaction with Cellular Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Antitumor Effects :
Data Table: Biological Activities Summary
Properties
CAS No. |
749901-81-3 |
---|---|
Molecular Formula |
C19H17BrO5 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3 |
InChI Key |
KRBYROAQCFZALW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr |
Origin of Product |
United States |
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